Khellinquinone
Description
Historical Perspectives in Furochromone Research
The investigation into furochromones has a rich history, dating back to the early 20th century with the isolation of khellin (B1673630) and visnagin (B192663) from the fruits of Ammi visnaga, a plant native to the Mediterranean region. wikipedia.orgnih.gov Ancient Egyptians used extracts from this plant for various medicinal purposes. wikipedia.org The initial scientific focus was on isolating and elucidating the structures of these active constituents.
A significant milestone in furochromone research was the structural determination of khellin. Through extensive chemical degradation and spectroscopic analysis, researchers were able to piece together its complex molecular architecture. This foundational work paved the way for the synthesis of khellin and its derivatives, which in turn led to a deeper understanding of their chemical reactivity and biological properties.
The timeline of key discoveries in furochromone chemistry highlights a progressive journey from isolation and characterization to synthesis and therapeutic application. This historical context underscores the enduring interest in these compounds and their derivatives.
Khellinquinone as a Key Intermediate and Research Subject
This compound emerged as a crucial intermediate in the synthetic pathways leading to khellin and its analogs. google.com Its synthesis, often achieved through the oxidation of a corresponding hydroquinone, provided a versatile platform for further chemical modifications. The quinone moiety of this compound is a key feature, influencing its reactivity and allowing for the introduction of various functional groups. This has enabled the creation of a diverse library of khellin derivatives. researchgate.net
Beyond its role as a synthetic precursor, this compound itself has been a subject of research. Studies have explored its electrochemical properties and its potential as a bioactive molecule. The reactivity of the quinone ring makes it an interesting candidate for investigating interactions with biological macromolecules.
The strategic importance of this compound lies in its ability to serve as a scaffold for the development of novel compounds with tailored biological activities. By modifying the this compound core, researchers can systematically explore the structure-activity relationships of furochromones, leading to the identification of potent and selective therapeutic agents. acs.org
Contemporary Research Paradigms in Natural Product Derived Scaffolds
In modern drug discovery, natural products and their derivatives continue to be a vital source of inspiration for the development of new therapeutic agents. nih.gov The concept of "privileged scaffolds" has gained prominence, referring to molecular frameworks that are able to interact with multiple biological targets. Furochromones, with their rigid, planar structure and potential for diverse functionalization, are considered a valuable privileged scaffold. researchgate.net
Contemporary research focuses on leveraging the unique chemical architecture of natural products like khellin to design and synthesize novel compounds with improved pharmacological profiles. This often involves computational modeling to predict interactions with biological targets, followed by targeted synthesis and biological evaluation. mdpi.com
The development of khellin derivatives with potent anticancer and anti-inflammatory activities exemplifies this paradigm. By starting with the natural product scaffold, researchers can create analogs with enhanced efficacy and reduced toxicity. This approach highlights the synergy between natural product chemistry and modern medicinal chemistry in the quest for new medicines. nih.gov
Detailed Research Findings
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H6O5 |
| Molecular Weight | 230.17 g/mol |
| Appearance | Yellow, needle-shaped crystals |
| Melting Point | 204-205.5 °C (with decomposition) google.com |
| Solubility | Soluble in dimethylformamide, ethanol |
Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | Spectral data reveals characteristic peaks corresponding to the aromatic and furan (B31954) protons. |
| ¹³C NMR | The spectrum shows distinct signals for the carbonyl carbons of the quinone and chromone (B188151) moieties, as well as for the carbons of the fused ring system. |
| IR Spectroscopy | Characteristic absorption bands are observed for the carbonyl groups (C=O) and the aromatic C=C bonds. |
| Mass Spectrometry | The mass spectrum confirms the molecular weight of this compound with a prominent molecular ion peak. |
Biological Activity of Khellin and its Derivatives
| Compound | Biological Activity | IC50 Value |
| Khellin | CYP1A1 Inhibition | 4.02 µM acs.org |
| Visnagin | Herbicidal | 110-175 µM nih.gov |
| Khellinoflavanone derivative (4l) | CYP1A1 Inhibition | 140 nM nih.gov |
| Furanochalcone derivative (3g) | CYP1A1 Inhibition | 470 nM nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
481-71-0 |
|---|---|
Molecular Formula |
C12H6O5 |
Molecular Weight |
230.17 g/mol |
IUPAC Name |
7-methylfuro[3,2-g]chromene-4,5,9-trione |
InChI |
InChI=1S/C12H6O5/c1-5-4-7(13)8-9(14)6-2-3-16-11(6)10(15)12(8)17-5/h2-4H,1H3 |
InChI Key |
HTALCQINWRTCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=O)C3=C(C2=O)C=CO3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Khellinquinone
Classical Synthetic Routes to Khellinquinone
The traditional approaches to synthesizing this compound have laid a foundational framework for accessing this intricate molecule. These methods are often characterized by multi-step sequences that meticulously build the furanochromone scaffold.
Linear Synthesis Pathways
Linear synthesis, in contrast to a convergent approach, involves the sequential modification of a single starting material through a series of reactions to ultimately yield the target molecule. chemistnotes.com A well-established linear synthesis of khellin (B1673630), a direct precursor to this compound, provides a clear pathway to the target compound. google.com This synthesis commences with 3,6,7-triacetoxybenzofuran and proceeds through a series of key transformations.
The initial steps involve hydrogenation and subsequent reaction with lithium aluminum hydride to yield a dihydroxybenzofuran intermediate. This is followed by the formation of an ether-ester and subsequent hydrolysis. A critical step is the construction of the pyran ring to form the chromone (B188151) core. The final transformation to this compound is achieved through an oxidation reaction. google.com This oxidation converts the hydroquinone moiety of the khellin precursor into the corresponding quinone.
Key Precursors and Reaction Conditions
The successful synthesis of this compound via classical routes hinges on the careful selection of precursors and the precise control of reaction conditions.
| Precursor/Intermediate | Reagent(s) | Reaction Type | Product |
| 3,6,7-Triacetoxybenzofuran | H₂, PtO₂ | Hydrogenation | 6,7-Diacetoxybenzofuran |
| 6,7-Diacetoxybenzofuran | LiAlH₄ | Reduction | 6,7-Dihydroxybenzofuran |
| 6,7-Dihydroxybenzofuran | Methyl β-chlorocrotonate | Ether-ester formation | Ether-ester intermediate |
| Ether-ester intermediate | Hydrolysis | Hydrolysis | Ether-acid intermediate |
| Ether-acid intermediate | Acetyl chloride, Perchloric acid | Pyran ring formation | Khellin precursor |
| Khellin precursor | Potassium nitrosodisulfonate, Nitric acid/Ethanol, or Chromium trioxide/Acetic acid | Oxidation | This compound |
Novel Synthetic Strategies for this compound Core Structure
The quest for more efficient, sustainable, and versatile methods for constructing the this compound scaffold has driven the exploration of novel synthetic strategies. These modern approaches often leverage the power of catalysis and embrace the principles of green chemistry.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized organic synthesis by enabling the formation of complex bonds with high efficiency and selectivity. rsc.org Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools for the construction of heterocyclic systems like the furanochromone core of this compound. nih.govresearchgate.net While specific palladium-catalyzed syntheses targeting this compound directly are not extensively reported, related methodologies for the synthesis of furans and chromones provide a strong foundation. mdpi.comrsc.org For instance, palladium catalysts can facilitate the annulation of alkynes and other coupling partners to construct the furan (B31954) and pyran rings of the core structure. nih.gov The development of such catalytic systems offers the potential for more concise and atom-economical routes to this compound and its derivatives.
Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly influencing the design of synthetic routes. unife.itcolab.wsmdpi.comejcmpr.com In the context of this compound synthesis, green approaches focus on the use of less hazardous reagents, alternative energy sources, and more efficient catalytic systems.
One promising green technique is the use of microwave-assisted synthesis. researchgate.netmdpi.commdpi.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. researchgate.net The synthesis of khellinone, a key intermediate in the synthesis of khellin and its analogs, has been successfully achieved using microwave assistance. researchgate.netnih.gov This method offers a more energy-efficient alternative to conventional heating.
Photochemical Reactions Involving this compound
The photochemical behavior of this compound has been a subject of scientific investigation, revealing its capacity to undergo reactions upon exposure to light. One notable example is the photoreaction between this compound and benzaldehyde. When a solution of this compound and benzaldehyde in benzene is exposed to sunlight, a reaction ensues, leading to the formation of a specific photoproduct. This reaction highlights the potential of photochemical methods to induce unique transformations in the this compound scaffold.
The primary photochemical process involves the excitation of the this compound molecule by the absorption of light, leading to an electronically excited state. youtube.com This excited state is more reactive than the ground state and can participate in chemical reactions that are not accessible under thermal conditions. nih.gov The nature of the photochemical reaction, whether it proceeds via a direct interaction of the excited this compound with the substrate (Type I mechanism) or through the formation of reactive oxygen species (Type II mechanism), depends on the specific reaction conditions and the substrates involved. nih.gov
Derivatization Approaches from this compound
The derivatization of this compound is a key strategy for modifying its chemical and physical properties. These modifications can be broadly categorized into alterations of the furochromone skeleton, regioselective functionalization, and the exploration of various reaction pathways.
Chemical Modifications of the Furochromone Skeleton
The furochromone skeleton of this compound offers multiple sites for chemical modification. The inherent reactivity of the quinone moiety and the furan ring allows for a range of transformations. While extensive research on the derivatization of the broader class of furochromones exists, specific examples detailing the modification of the this compound skeleton are less common in the literature. However, general strategies applicable to furochromones can be extrapolated to this compound. These include reactions that target the double bonds of the pyrone and furan rings, as well as the carbonyl groups of the quinone.
Regioselective Functionalization Strategies
Regioselectivity, the control of the site of chemical reactivity, is a critical aspect of the functionalization of complex molecules like this compound. nih.govresearchgate.net Achieving regioselective functionalization allows for the precise introduction of substituents at desired positions on the this compound core, which is crucial for establishing structure-activity relationships of its derivatives. nih.gov
For quinone systems in general, direct C-H functionalization has emerged as a powerful tool for introducing new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These methods often employ transition metal catalysts to activate specific C-H bonds, enabling their reaction with a variety of coupling partners. nih.govmdpi.com While direct C-H functionalization of this compound itself is not extensively documented, the principles of these reactions, such as directing group-assisted metallation and the inherent electronic biases of the quinone ring, would be key considerations in designing regioselective syntheses.
Reaction Pathways and Mechanisms for this compound Derivatization
The derivatization of this compound can proceed through various reaction pathways, including nucleophilic additions, cycloadditions, and cross-coupling reactions. The electron-deficient nature of the quinone ring makes it susceptible to attack by nucleophiles.
Cycloaddition reactions, which involve the formation of a cyclic product from two or more unsaturated molecules, represent a powerful strategy for constructing complex molecular architectures. wikipedia.orglibretexts.orglibretexts.org The double bonds within the this compound structure could potentially act as dienophiles or dipolarophiles in cycloaddition reactions, leading to the formation of novel fused-ring systems. researchgate.netmdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govwikipedia.orgcem.comnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. To apply these methods to this compound, it would first need to be functionalized with a suitable leaving group, such as a halogen, at a specific position. The subsequent cross-coupling would then allow for the introduction of a wide array of substituents.
Synthesis of this compound Analogues and Hybrid Molecules
The synthesis of this compound analogues and hybrid molecules is driven by the desire to explore new chemical space and to develop compounds with tailored properties.
Design Principles for Analogues
The design of this compound analogues is guided by several principles aimed at systematically modifying its structure to achieve desired outcomes. A key principle is the establishment of a structure-activity relationship (SAR), which seeks to understand how specific structural features of a molecule influence its biological activity or physical properties. nih.govnih.gov
The design of analogues may involve:
Isosteric and Bioisosteric Replacements: Replacing certain atoms or groups with others that have similar steric or electronic properties.
Scaffold Hopping: Replacing the central furochromone core with a different, but functionally similar, ring system.
Functional Group Modification: Introducing, removing, or modifying functional groups to alter properties such as solubility, polarity, and hydrogen bonding capacity.
Conformational Restriction or Flexibility: Modifying the structure to either lock it into a specific conformation or to increase its conformational freedom.
Synthesis of Furobenzopyranone Derivatives
The synthesis of furobenzopyranone derivatives often involves the utilization of khellin as a starting material. Khellin, a naturally occurring furanochromone, can be chemically transformed to yield various furobenzopyranone structures. While direct synthetic routes from this compound to other furobenzopyranones are not extensively detailed in the provided search results, the chemical relationship between khellin and this compound suggests that modifications of the pyrone ring in khellin are a key strategy. For instance, the opening of the pyrone ring in khellin is a fundamental step in the synthesis of khellinone, which can then be a precursor for further derivatization.
Preparation of Khellinone Derivatives
Khellinone can be efficiently prepared from khellin through alkaline hydrolysis. This reaction involves the cleavage of the pyrone ring of the khellin molecule. A common method for this transformation is the treatment of khellin with a solution of potassium hydroxide in ethanol. The reaction mixture is typically refluxed for several hours to ensure the complete conversion of khellin to khellinone nih.govnih.govacs.org. Following the reaction, the product is isolated and purified, often employing techniques like column chromatography nih.govacs.org. The presence of the acetyl group in the resulting khellinone molecule provides a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of a wide array of derivatives nih.govacs.org.
Table 1: Synthesis of Khellinone from Khellin
| Starting Material | Reagent | Conditions | Product |
| Khellin | Potassium Hydroxide in Ethanol | Reflux | Khellinone |
Generation of Pyrrole and Phenyl Analogues of Khellin
The generation of pyrrole and phenyl analogues of khellin involves significant modifications of the khellin scaffold. While direct synthetic pathways starting from this compound are not explicitly outlined in the provided information, the synthesis of such analogues would likely proceed through multi-step reaction sequences.
For the synthesis of pyrrole analogues, general synthetic methods for pyrroles, such as the Paal-Knorr synthesis, could potentially be adapted. This would involve the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. In the context of khellin, this would necessitate the chemical transformation of the furan and pyrone rings into a suitable 1,4-dicarbonyl precursor.
Similarly, the generation of phenyl analogues would require the replacement of the furan ring of the khellin structure with a phenyl group. This would likely involve a synthetic strategy starting from precursors that already contain the desired phenyl and pyrone ring systems, which are then fused to form the final analogue.
Development of Quinoxaline and Thiazole Hybrid Scaffolds Incorporating this compound Moieties
The development of quinoxaline and thiazole hybrid scaffolds incorporating this compound moieties leverages the reactivity of the dicarbonyl unit within the this compound structure.
Quinoxaline Derivatives: Quinoxalines are typically synthesized through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound, possessing a 1,2-dicarbonyl functionality, can serve as the dicarbonyl component in this reaction. The reaction of this compound with a substituted o-phenylenediamine would lead to the formation of a khellin-fused quinoxaline derivative. This reaction is a well-established method for the synthesis of a wide variety of quinoxaline derivatives.
Thiazole Derivatives: The synthesis of thiazole derivatives can be achieved through various synthetic routes. One common method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. To create a thiazole hybrid with a khellin scaffold, khellin or khellinone can be chemically modified to introduce the necessary functional groups for thiazole ring formation. For instance, khellin has been shown to react with 6-amino-2-thiouracil to yield furochromenylidenylpyrimidine derivatives, which contain a thiazole-like moiety nih.govresearchgate.netnih.gov. This demonstrates the feasibility of incorporating a thiazole or a related heterocyclic system onto the khellin framework.
Table 2: Key Reactions for Hybrid Scaffold Synthesis
| Starting Material | Reagent | Product Scaffold |
| This compound | o-Phenylenediamine | Quinoxaline-fused Khellin |
| Khellin | 6-Amino-2-thiouracil | Pyrimidine-fused Khellin |
Mechanistic Investigations of Khellinquinone S Biological Activities
Molecular Target Identification and Characterization
The biological activities of a compound are intrinsically linked to its interactions with molecular targets within the cell. Identifying these targets and characterizing the nature of the interaction is fundamental to understanding its mechanism of action. This involves a range of studies from protein and nucleic acid binding to the modulation of enzyme and receptor functions.
Protein Interaction Studies (e.g., Tyrosine Kinase Inhibition)
Proteins are the primary targets for many therapeutic agents. A significant class of protein targets includes tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. wikipedia.org This phosphorylation event is a critical step in signal transduction pathways that regulate cellular processes such as growth, differentiation, and metabolism. scbt.com Dysregulation of tyrosine kinase activity, often through mutations leading to constitutive activation, can result in uncontrolled cell proliferation and is a hallmark of many cancers. nih.gov
Tyrosine kinase inhibitors (TKIs) are a class of drugs that block the action of these enzymes. clevelandclinic.org The mechanisms by which TKIs operate can vary; they may compete with ATP for its binding site, compete with the protein substrate, or bind to an allosteric site, which is a location outside the active site that changes the enzyme's conformation and affects its activity. wikipedia.org By blocking these signals, TKIs can prevent the aberrant actions of dysfunctional tyrosine kinases. nih.gov While the study of protein-protein interactions is crucial for understanding cellular functions, and various methods exist to map these networks, specific studies detailing the interaction of Khellinquinone with protein targets, including tyrosine kinases, are not prevalent in the available scientific literature.
Nucleic Acid Interaction Studies (e.g., DNA Cleavage Mechanisms)
Deoxyribonucleic acid (DNA) is a major cellular target for compounds with cytotoxic potential. nih.gov Interactions with DNA can disrupt its structure and function, interfering with critical processes like replication and transcription, which can ultimately lead to cell death. sciepub.com Molecules can bind to DNA through several modes, most notably intercalation (inserting between base pairs) and groove binding (fitting into the minor or major grooves of the double helix). sciepub.commdpi.com
Following binding, some compounds can induce DNA cleavage. This can occur through two primary mechanisms:
Hydrolytic Cleavage: This process involves the cleavage of the phosphodiester backbone, often catalyzed by metal complexes that activate a water molecule to act as a nucleophile. sciepub.com
Oxidative Cleavage: This mechanism involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which damage the deoxyribose sugar or the nucleobases, leading to strand breaks. sciepub.com
Some enzymes, like DNA glycosylases, cleave the N-glycosidic bond between the base and the sugar, creating an apurinic/apyrimidinic (AP) site, which can then be further cleaved. nih.gov Although compounds structurally related to this compound, such as anthraquinones, have been studied for their ability to bind and cleave DNA, specific research detailing the precise mechanism of interaction and potential DNA cleavage by this compound itself is not extensively documented in the available literature. nih.gov
Enzyme Modulation and Inhibition Kinetics
Enzyme inhibition is a fundamental mechanism by which the activity of enzymes is controlled. gonzaga.edu Inhibitors are molecules that bind to enzymes and reduce their catalytic activity. pharmaguideline.com The study of enzyme kinetics, which examines the rates of enzyme-catalyzed reactions, is crucial for characterizing the nature of this inhibition. kaplan.com The Michaelis-Menten model and its graphical representation, the Lineweaver-Burk plot, are powerful tools for this analysis. khanacademy.org
Reversible inhibitors, which bind non-covalently, are classified based on how they interact with the enzyme and the enzyme-substrate (ES) complex: libretexts.org
Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site, competing directly with the substrate. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ). kaplan.com
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the ES complex. pharmaguideline.com This binding event reduces the enzyme's catalytic efficiency. In this case, Vₘₐₓ is decreased, but Kₘ remains unchanged. kaplan.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. libretexts.org This form of inhibition is most effective at high substrate concentrations and results in a decrease in both Vₘₐₓ and Kₘ. libretexts.org
The table below summarizes the effects of these inhibition types on key kinetic parameters. While these principles are fundamental to pharmacology, specific studies detailing the enzyme inhibition kinetics and identifying the type of inhibition for this compound are not described in the reviewed scientific literature.
| Inhibition Type | Binds To | Effect on Vₘₐₓ | Effect on Kₘ |
| Competitive | Free Enzyme (Active Site) | Unchanged | Increases |
| Non-competitive | Free Enzyme or ES Complex (Allosteric Site) | Decreases | Unchanged |
| Uncompetitive | ES Complex Only | Decreases | Decreases |
Receptor Binding and Activation Profiling
Cellular receptors are proteins that receive and transduce signals from outside the cell, playing a key role in intercellular communication. Many drugs exert their effects by binding to these receptors. A receptor binding profile characterizes the affinity of a compound for a range of different receptors. nih.gov This profile is determined by measuring the binding affinity, often expressed as the inhibition constant (Kᵢ), which indicates the concentration of the compound required to occupy 50% of the receptors. researchgate.net A lower Kᵢ value signifies a stronger binding affinity. nih.gov
Beyond simple binding, it is also important to determine the functional effect of the compound on the receptor. A compound can be an agonist, which activates the receptor to produce a biological response, or an antagonist, which blocks the receptor and prevents its activation by natural ligands. nih.gov Profiling a compound like this compound against a panel of known receptors would be essential to identify its specific targets and to predict its pharmacological effects. However, a detailed receptor binding and activation profile for this compound is not available in the reviewed scientific data.
Cellular Pathway Modulation by this compound and its Derivatives
The biological effects of a compound are ultimately realized through its modulation of complex cellular pathways. The cell cycle is one of the most fundamental of these pathways, and its dysregulation is a primary characteristic of cancer.
Cell Cycle Regulation Mechanisms
The cell cycle is the ordered series of events that leads to cell division and the production of two daughter cells. nih.gov This process is tightly controlled by a network of regulatory proteins to ensure that DNA is replicated and segregated accurately. khanacademy.org The key regulators of the cell cycle are a family of protein kinases known as cyclin-dependent kinases (CDKs). nih.gov
CDKs are inactive on their own and require binding to regulatory proteins called cyclins to become active. khanacademy.orgfrontiersin.org Different cyclin-CDK complexes are formed and activated at specific phases of the cell cycle, where they phosphorylate target proteins to drive the progression from one phase to the next. nih.gov For example, the Cyclin D-CDK4/6 complex is crucial for progression through the G1 phase, while the Cyclin E-CDK2 complex is important for the transition from G1 into the S (synthesis) phase. youtube.com
The activity of these complexes is controlled by checkpoints and can be blocked by cyclin-dependent kinase inhibitors (CKIs). nih.govjmchemsci.com Disruption of the cell cycle, often through the abnormal activation of CDKs, can lead to uncontrolled cell proliferation. nih.gov Therefore, modulators of CDK activity are an attractive target for therapeutic intervention. doi.org While it is plausible that this compound may exert antiproliferative effects by interfering with this machinery, specific studies identifying which cyclin-CDK complexes are modulated by this compound or its derivatives, and the precise mechanisms of this modulation, are not detailed in the available scientific literature.
Induction of Programmed Cell Death Pathways (e.g., Apoptosis via Caspase Activation)
This compound, as a quinone-containing compound, is investigated for its potential to induce programmed cell death, a critical process in cellular homeostasis and a target for therapeutic intervention. While direct studies on this compound's apoptotic mechanisms are not extensively detailed in the available literature, the broader class of quinones provides a framework for its likely mode of action. Quinones are known to induce apoptosis through the activation of caspase cascades.
The process of apoptosis is executed by a family of cysteine proteases known as caspases. These enzymes are present in an inactive zymogen form (pro-caspases) and are activated through a proteolytic cascade in response to apoptotic stimuli. This activation can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Research on analogous quinone compounds offers insights into the potential mechanisms of this compound. For instance, thymoquinone, a structurally related benzoquinone, has been shown to induce apoptosis by activating caspases-8, -9, and -3 in various cancer cell lines. nih.govresearchgate.net The activation of caspase-8 suggests an involvement of the extrinsic pathway, while the activation of caspase-9 points to the intrinsic pathway, which is initiated by the release of cytochrome c from the mitochondria. nih.govresearchgate.net Similarly, hydroquinone has been demonstrated to induce apoptosis through both caspase-dependent and caspase-independent mechanisms, highlighting the complexity of quinone-induced cell death. nih.gov Shikonin, a naphthoquinone, triggers apoptosis through the generation of reactive oxygen species (ROS), which in turn activates stress-related signaling pathways leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation. scispace.com
Based on these findings, it is plausible that this compound may induce apoptosis through one or both of these caspase-dependent pathways. The generation of ROS, a common feature of quinone metabolism, could be a key initiating event, leading to mitochondrial damage and the release of pro-apoptotic factors. This would then trigger the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), ultimately leading to the dismantling of the cell. However, it is crucial to emphasize that these are hypothesized mechanisms based on the activity of other quinones, and specific experimental validation for this compound is required.
Modulation of Signal Transduction Cascades
The biological activities of a compound are often mediated through its interaction with and modulation of intracellular signal transduction cascades. These complex networks of proteins and second messengers regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis. While specific studies detailing the impact of this compound on signal transduction are limited, the established activities of other quinones suggest potential targets and mechanisms.
Quinones are known to influence several key signaling pathways, often through their redox properties and their ability to interact with protein kinases and transcription factors. For example, many quinonoid compounds have been shown to modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways are central to the cellular response to a wide range of stimuli, including stress, growth factors, and inflammatory cytokines. The activation of these pathways can have diverse outcomes, ranging from cell survival and proliferation to apoptosis, depending on the cellular context and the specific stimulus. frontiersin.org
Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival, is another potential target for this compound. The activity of NF-κB is tightly controlled by a series of phosphorylation and ubiquitination events, and its dysregulation is implicated in numerous diseases. Some polyphenolic compounds with quinone-like structures have been reported to modulate NF-κB signaling, suggesting that this compound may exert similar effects. nih.gov
The modulation of these and other signaling pathways by this compound could underlie its observed biological effects. However, without direct experimental evidence, the specific pathways affected and the precise molecular mechanisms of modulation by this compound remain to be elucidated. Future research should focus on identifying the direct molecular targets of this compound within these signaling cascades and characterizing the downstream consequences of these interactions.
Impact on Cellular Transport Systems (e.g., Nucleoside Transport)
Cellular transport systems are essential for maintaining cellular homeostasis by regulating the influx and efflux of nutrients, ions, and waste products. Nucleoside transporters, in particular, play a crucial role in the salvage of nucleosides for DNA and RNA synthesis and are also important for the uptake of various nucleoside analog drugs used in chemotherapy. nih.govmdpi.com
Currently, there is a lack of specific research data on the direct impact of this compound on nucleoside transport systems. The interaction of small molecules with these transporters can have significant physiological consequences. For instance, inhibition of nucleoside transport can disrupt nucleic acid synthesis and affect cell viability. Conversely, some compounds may be substrates for these transporters, allowing for their accumulation within the cell.
Given the importance of nucleoside transporters in cellular metabolism and drug action, investigating the potential interaction of this compound with these systems is a relevant area for future research. Such studies would need to determine whether this compound can bind to, inhibit, or be transported by the two major families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). mdpi.com Understanding these potential interactions would provide valuable insights into the cellular pharmacology of this compound and its potential effects on nucleotide metabolism.
Intercellular Communication Pathways (e.g., Gap Junction Enhancement)
Gap junctions are specialized intercellular channels that allow for the direct passage of ions, second messengers, and small metabolites between adjacent cells. nih.govresearchgate.net This form of direct cell-to-cell communication, known as gap junctional intercellular communication (GJIC), is critical for coordinating cellular activities in tissues and maintaining homeostasis. nih.gov
There is currently no specific scientific evidence to suggest that this compound enhances or otherwise modulates gap junctional intercellular communication. The regulation of GJIC is a complex process involving the expression, assembly, and gating of connexin proteins, which form the gap junction channels. nih.gov Various factors, including phosphorylation, pH, and calcium concentration, can influence the functionality of these channels.
While some small molecules have been shown to modulate GJIC, the effects are highly specific to the compound and the cell type. To determine if this compound has any impact on this form of intercellular communication, targeted studies would be necessary. Such investigations would involve assessing the effect of this compound on the expression and localization of connexin proteins, as well as directly measuring the transfer of gap junction-permeable dyes between cells.
Biochemical and Biophysical Characterization of Interactions
Spectroscopic Probes of this compound-Biomolecule Binding
Spectroscopic techniques are powerful tools for investigating the binding of small molecules to biomacromolecules such as proteins and nucleic acids. Methods like fluorescence spectroscopy, UV-visible absorption spectroscopy, and circular dichroism can provide valuable information about binding affinities, binding modes, and conformational changes induced upon binding.
Although specific spectroscopic studies on the interaction of this compound with biomolecules are not widely available, the general principles of these techniques can be applied to understand how such interactions could be characterized. For instance, fluorescence quenching experiments could be employed to study the binding of this compound to a protein containing fluorescent amino acid residues like tryptophan. researchgate.net The quenching of the protein's intrinsic fluorescence upon the addition of this compound could be used to determine binding constants and the number of binding sites.
UV-visible absorption spectroscopy could also be utilized to monitor the binding of this compound to a biomolecule. Changes in the absorption spectrum of this compound or the biomolecule upon complex formation can provide evidence of interaction and can be used to quantify the binding. nih.gov
Circular dichroism spectroscopy would be particularly useful for assessing any conformational changes in a protein or nucleic acid upon binding to this compound. Alterations in the secondary or tertiary structure of the biomolecule can be detected as changes in its circular dichroism spectrum.
While these techniques offer a robust framework for studying this compound-biomolecule interactions, dedicated experimental work is needed to generate specific data and to identify the preferred molecular targets of this compound.
Calorimetric Analysis of Binding Energetics
Isothermal titration calorimetry (ITC) is a highly sensitive and direct method for characterizing the thermodynamics of binding interactions. nih.govnews-medical.net By measuring the heat released or absorbed during a binding event, ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n). nih.gov
There are currently no published studies that have used isothermal titration calorimetry to analyze the binding energetics of this compound with specific biomolecules. Such studies would be invaluable for understanding the driving forces behind these interactions. For example, the sign and magnitude of the enthalpy and entropy changes can reveal whether the binding is primarily driven by hydrogen bonding and van der Waals interactions (favorable enthalpy) or by the hydrophobic effect (favorable entropy). mdpi.com
A typical ITC experiment would involve titrating a solution of this compound into a solution containing the target biomolecule and measuring the resulting heat changes. The data obtained would allow for the direct determination of the binding parameters, providing fundamental insights into the molecular recognition process. This information would be highly complementary to structural data and could aid in the rational design of this compound derivatives with improved binding affinity and selectivity. The application of ITC to study the interactions of this compound with its biological targets is a promising avenue for future research. researchgate.net
Preclinical Data on this compound Remains Elusive in Scientific Literature
Despite extensive searches of scientific databases and literature, specific preclinical data required to detail the pharmacological and biochemical profile of the chemical compound this compound is not publicly available. As a result, a comprehensive article structured around its in vitro and in vivo activities, as requested, cannot be generated at this time.
The inquiry sought to build a detailed report covering the in vitro biological activity of this compound in cell-based systems and its evaluation in non-human in vivo preclinical models. This included specific subsections on cell line selection, antiproliferative assays, biochemical marker analysis, antimicrobial efficacy, and the use of animal models such as xenografts.
However, a thorough review of published research reveals a significant gap in the literature concerning this particular compound. While related molecules, such as the precursor compound Khellin (B1673630) and its various synthetic derivatives, have been the subject of some anticancer and biochemical research, this information does not extend to this compound itself.
Specifically, the following critical data points for this compound could not be located:
Preclinical Pharmacological and Biochemical Studies of Khellinquinone
In Vivo Preclinical Model Systems (Non-Human) for Khellinquinone Research
Selection of Relevant Animal Models:There are no published studies describing the use of xenograft, murine, or other relevant animal models to investigate the in vivo effects of this compound.
Without these foundational preclinical research findings, it is not possible to construct a scientifically accurate and informative article that adheres to the requested detailed outline. The creation of data tables and detailed research findings is contingent on the existence of primary research, which appears to be absent for this compound. Further investigation by the scientific community is needed to characterize the preclinical pharmacological and biochemical profile of this compound.
Evaluation of Biological Efficacy in Disease Models (e.g., Tumor Growth Inhibition in Rodent Models)
Based on the conducted research, there is a significant lack of specific preclinical data evaluating the biological efficacy of this compound in disease models, particularly concerning tumor growth inhibition in rodent models. Extensive searches for in vivo studies of this compound did not yield specific results detailing its anti-tumor activity or efficacy in established cancer models.
While related compounds have been investigated, direct evidence for this compound's performance in preclinical disease models remains elusive in the available literature.
Pharmacodynamic Marker Analysis in Preclinical Animal Studies
Detailed pharmacodynamic marker analysis for this compound in preclinical animal studies is not well-documented in the available scientific literature. Searches for studies investigating the molecular and cellular effects of this compound in vivo, and the identification of specific biomarkers to monitor its pharmacological action, did not yield relevant results. Consequently, there is no information on how this compound may modulate specific signaling pathways or cellular processes in the context of a whole-animal system.
Investigation of Metabolic Fate in Preclinical Models
The metabolic fate of this compound in preclinical models has not been extensively characterized in the available research. Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties in animal models are not readily found. Therefore, information regarding the biotransformation of this compound, the identification of its major metabolites, and its pharmacokinetic profile in preclinical species is currently unavailable.
Computational and Theoretical Chemistry Studies of Khellinquinone
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to understand the electronic structure and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the properties of khellinquinone.
Density Functional Theory (DFT) has become a popular and powerful computational method for studying the electronic structure of molecules. nih.govchemrxiv.org It is based on the principle that the ground-state energy of a molecule is a functional of the electron density, which simplifies the complex many-body problem of solving the Schrödinger equation. mdpi.comuci.edu For this compound, DFT studies can provide valuable information about its reactivity by calculating various quantum chemical parameters. researchgate.netscirp.org
Theoretical studies on molecules with similar quinone scaffolds have demonstrated the utility of DFT in predicting their behavior. rsc.orgaalto.fi For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to investigate the correlation between quantum chemical parameters and the reactivity of organic compounds. researchgate.net These studies typically involve the optimization of the molecular geometry to find the most stable conformation, followed by the calculation of electronic properties.
The insights gained from DFT studies can help in understanding the mechanisms of reactions involving this compound and in designing new derivatives with tailored reactivity. mdpi.com For example, by analyzing the distribution of electron density and molecular orbitals, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. mdpi.com
From the optimized molecular structure obtained through DFT calculations, a range of electronic properties and reactivity descriptors can be derived. These descriptors provide a quantitative measure of the chemical reactivity and stability of the molecule. hakon-art.comnih.gov Key descriptors for this compound would include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial in determining the electron-donating and electron-accepting abilities of a molecule, respectively. researchgate.netmdpi.com A lower HOMO-LUMO energy gap (ΔE) generally implies higher reactivity. mdpi.com
Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, while EA is the energy released upon gaining an electron. These are related to the HOMO and LUMO energies through Koopmans' theorem. chemrxiv.org
The following table summarizes some of the key quantum chemical descriptors and their significance in predicting the reactivity of a molecule like this compound.
| Descriptor | Formula | Significance |
| Energy of the Highest Occupied Molecular Orbital (EHOMO) | - | Relates to the ability to donate electrons. Higher EHOMO indicates a better electron donor. |
| Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | - | Relates to the ability to accept electrons. Lower ELUMO indicates a better electron acceptor. mdpi.com |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. mdpi.com |
| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. researchgate.net |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency of an atom to attract a bonding pair of electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the global electrophilic nature of a molecule. ethz.ch |
These descriptors, calculated for this compound, would provide a comprehensive picture of its electronic structure and reactivity, guiding further experimental and theoretical investigations. escholarship.orgnih.gov
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pnrjournal.comnih.gov This method is extensively used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target. researchgate.netgsconlinepress.com
The primary goal of molecular docking is to model the interaction between a ligand (this compound) and a protein. nih.govnih.gov This involves predicting the binding pose of the ligand within the active site of the protein and estimating the strength of the interaction, typically in the form of a scoring function that approximates the binding free energy. researchgate.netscispace.com
The process generally involves:
Preparation of the Protein Structure: This often involves obtaining a crystal structure from a database like the Protein Data Bank (PDB) and preparing it by adding hydrogen atoms, assigning charges, and removing water molecules.
Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Docking Simulation: Using software like AutoDock, a variety of possible binding poses of the ligand in the protein's active site are explored. pnrjournal.com
The interactions that stabilize the ligand-protein complex can be visualized and analyzed. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.net For example, a study on the interaction of khellin (B1673630) with the NorA efflux pump model highlighted the importance of hydrophobic interactions with specific amino acid residues. researchgate.net
Before performing a detailed docking simulation, it is often necessary to identify potential binding sites on the surface of the target protein. nih.gov These are typically pockets or cavities that can accommodate a small molecule. nih.gov Computational tools can predict these binding sites based on the protein's geometry and physicochemical properties. mdpi.commdpi.com
Once a binding site is identified, the interactions between the ligand and the amino acid residues within that site can be analyzed in detail. "Hotspots" are specific residues within the binding site that contribute significantly to the binding energy. researchgate.net Identifying these hotspots is crucial for understanding the determinants of binding affinity and for designing more potent inhibitors. nih.gov
The following table illustrates a hypothetical analysis of interactions between this compound and a protein binding site, as would be generated from a molecular docking study.
| Interacting Residue | Interaction Type | Distance (Å) |
| Tyr123 | Hydrogen Bond | 2.8 |
| Phe256 | Pi-Pi Stacking | 3.5 |
| Val78 | Hydrophobic | 3.9 |
| Leu45 | Hydrophobic | 4.1 |
| Asp122 | Electrostatic | 3.2 |
Molecular docking is a key component of in silico or virtual screening, a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. semanticscholar.orgmdpi.comnih.gov In the context of this compound, this could involve screening a library of its derivatives to identify compounds with improved binding affinity or selectivity. chemrxiv.org
The process of virtual ligand prioritization involves ranking the docked compounds based on their predicted binding scores. nih.govnih.gov Those with the most favorable scores are then selected for further experimental testing. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory. nih.gov The prioritization is often guided by a combination of scoring functions, visual inspection of the binding poses, and consideration of other properties such as drug-likeness. semanticscholar.org
Advanced Analytical Methodologies for Khellinquinone Research Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed insights into the molecular structure, electronic properties, and vibrational modes of Khellinquinone.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Derivatives
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the intricate structures of this compound derivatives. Techniques such as 1D NMR (¹H and ¹³C NMR) provide fundamental information on the number and types of protons and carbons. However, for complex derivatives, 2D NMR experiments are indispensable for establishing connectivity and spatial relationships between atoms researchgate.netnumberanalytics.comresearchgate.netscielo.org.zaipb.ptlabmanager.comresearchgate.net.
Key 2D NMR techniques employed include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecular framework researchgate.netnumberanalytics.com.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): Establishes direct correlations between protons and the carbons to which they are directly attached numberanalytics.comresearchgate.netipb.ptmdpi.com.
HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons separated by two or three bonds, crucial for assembling the molecular skeleton and assigning quaternary carbons researchgate.netnumberanalytics.comresearchgate.netipb.ptmdpi.com.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, aiding in the determination of stereochemistry and conformation researchgate.net.
These techniques collectively allow for the complete assignment of spectral signals, leading to the unambiguous structural elucidation of novel this compound derivatives numberanalytics.comresearchgate.netscielo.org.za.
High-Resolution Mass Spectrometry (HRMS) for Metabolite and Derivative Identification
High-Resolution Mass Spectrometry (HRMS) is vital for determining the exact molecular mass of this compound and its metabolites or synthetic derivatives, thereby enabling the determination of elemental composition researchgate.netnumberanalytics.comuliege.be. HRMS provides highly accurate mass measurements, which are critical for distinguishing between compounds with similar nominal masses.
Fragmentation patterns obtained from HRMS experiments, often coupled with techniques like Liquid Chromatography (LC-HRMS), provide further structural information by breaking down the molecule into characteristic fragments. This allows for the identification of known derivatives and the characterization of unknown metabolites or synthetic products by comparing experimental data with theoretical fragmentation pathways researchgate.netnumberanalytics.comuliege.beddtjournal.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within the this compound molecule, which are related to its chromophoric groups labmanager.comnih.govresearchgate.netresearchgate.netnih.govthermofisher.comresearchgate.netmdpi.comnanoqam.catechnologynetworks.com. The absorption spectrum, characterized by specific wavelengths of maximum absorbance (λmax), provides a fingerprint for the compound and can be used for quantitative analysis based on the Beer-Lambert law thermofisher.comtechnologynetworks.com.
In mechanistic studies, UV-Vis spectroscopy is employed to monitor reaction kinetics, photophysical processes, and interactions with other molecules nih.govresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comnanoqam.ca. Changes in absorbance over time can reveal reaction rates, identify intermediates, and elucidate reaction pathways, particularly in photochemical reactions or degradation studies nih.govresearchgate.netnih.govmdpi.com.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing information about functional groups and molecular structure numberanalytics.comuliege.bemt.comphotothermal.comedinst.comtriprinceton.orgnih.govsepscience.com. Both methods rely on the interaction of light with molecular bonds, but they differ in their selection rules: IR spectroscopy detects vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability mt.comphotothermal.comedinst.comsepscience.com.
IR Spectroscopy: Particularly sensitive to polar bonds (e.g., C=O, O-H, N-H), IR spectroscopy provides a characteristic "fingerprint" region for compound identification and can detect functional groups present in this compound, such as carbonyls and ether linkages mt.comphotothermal.comtriprinceton.org.
Raman Spectroscopy: Excels at analyzing non-polar bonds and symmetric vibrations, offering complementary information to IR. It is also useful for studying crystal lattice structures and can be employed in aqueous environments mt.comphotothermal.comedinst.comsepscience.com.
Together, IR and Raman spectroscopy offer a comprehensive vibrational analysis, aiding in the identification, structural confirmation, and purity assessment of this compound and its derivatives mt.comphotothermal.comedinst.comtriprinceton.orgsepscience.com.
Hyperspectral Imaging and Multidimensional Coherent Spectroscopy in this compound Research
Hyperspectral imaging and Multidimensional Coherent Spectroscopy (MDCS) represent more advanced spectroscopic approaches with emerging applications in chemical analysis.
Hyperspectral Imaging: This technique combines spectroscopy with imaging, capturing spectral information across a spatial area. It can provide detailed spatial distribution maps of compounds, potentially allowing for the analysis of this compound in complex matrices or biological samples uliege.bemdpi.com.
Multidimensional Coherent Spectroscopy (MDCS): Analogous to multidimensional NMR, MDCS uses multiple ultrashort light pulses to probe molecular dynamics and interactions with high resolution photonics.commonstrsense.comarxiv.orgumich.eduoup.com. It can resolve spectral congestion, identify individual components in mixtures, and provide insights into molecular correlations and dynamics, making it a powerful tool for detailed chemical characterization photonics.commonstrsense.comoup.com. While specific applications of MDCS to this compound may not be widely documented, its capabilities suggest potential for in-depth mechanistic studies or analysis in complex systems.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound and its derivatives from complex mixtures, followed by detection and quantification.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for separating this compound and its related compounds due to their moderate polarity nih.govcellulosechemtechnol.ro. Typical stationary phases include C18 columns, and mobile phases often consist of mixtures of water, methanol, and/or acetonitrile (B52724) nih.govcellulosechemtechnol.ro. HPLC allows for the isolation of individual compounds, enabling subsequent analysis and purification.
Gas Chromatography (GC): While less common for furanocoumarins like this compound due to their potential thermal instability, GC can be used for volatile derivatives scarf.scot.
Detection Methods:
UV-Vis Detection: Commonly coupled with HPLC, UV-Vis detectors (including Photodiode Array Detectors, PDA) are used to detect this compound based on its characteristic UV absorption spectra nih.govcellulosechemtechnol.ro.
Mass Spectrometry (MS): Coupling chromatography with MS (LC-MS, GC-MS) provides highly sensitive and selective detection, allowing for the identification and quantification of this compound and its derivatives based on their mass-to-charge ratio and fragmentation patterns uliege.beddtjournal.comscarf.scot.
These chromatographic methods, often in combination with spectroscopic detectors, are crucial for the isolation, identification, and quantification of this compound and its related compounds in various matrices uliege.beddtjournal.comnih.govcellulosechemtechnol.roscarf.scot.
Emerging Analytical Approaches and Method Development
Microfluidic Analytical Devices for this compound Research
Microfluidic analytical devices offer miniaturized platforms for chemical analysis, characterized by low sample and reagent consumption, rapid analysis times, and potential for high sensitivity and throughput. These advantages make them attractive for the research and characterization of natural products like this compound, a derivative of the furanocoumarin Khellin (B1673630). Although specific research detailing microfluidic devices solely for this compound is not extensively documented in the provided search results, the analytical methodologies applied to Khellin and other furanocoumarins highlight the potential applications.
Analytical Methodologies and Device Applications:
Microfluidic systems can integrate various analytical techniques, including chromatography (e.g., micro-HPLC, micro-CE) and electrochemical detection, for the separation and quantification of complex mixtures. For compounds like Khellin, which is a furanocoumarin, microfluidic approaches can be employed for:
Separation and Quantification: Microfluidic chip-based chromatography, such as micellar electrokinetic chromatography (MEKC), has been developed for analyzing compounds like patulin (B190374), another natural product, demonstrating the capability of microfluidic devices to achieve sensitive separation and quantification science.gov. Similar techniques could be adapted for this compound, potentially offering improved resolution and reduced analysis time compared to conventional methods. Research on Khellin itself has utilized High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for its analysis science.govucl.ac.uk. These established methods can serve as a basis for developing microfluidic counterparts.
Sample Preparation and Pre-concentration: Microfluidic devices can incorporate on-chip sample preparation steps, such as solid-phase extraction (SPE) or liquid-liquid extraction, which are crucial for isolating and concentrating analytes from complex biological or natural matrices. This integrated approach can enhance the sensitivity and efficiency of this compound analysis science.govscience.gov.
Detection: Various detection methods can be integrated into microfluidic platforms, including UV-Vis absorbance, fluorescence, and electrochemical detection. For furanocoumarins, which often possess inherent fluorescence, microfluidic fluorescence detectors can provide high sensitivity for trace-level analysis researchgate.net.
Research Findings and Potential Data Representation:
While specific data tables for this compound on microfluidic devices were not found, research on related compounds indicates the types of findings that would be relevant. For instance, studies on other natural products using microfluidic chromatography have reported parameters such as:
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are critical metrics for assessing the sensitivity of an analytical method. For example, a microfluidic MEKC method for patulin reported LOQs in the range of 0.7 to 2.5 µg/L science.gov.
Separation Efficiency: Measured by parameters like peak resolution and theoretical plates, which indicate the ability of the microfluidic device to separate this compound from other components in a sample.
Analysis Time: Microfluidic devices typically offer significantly reduced analysis times compared to benchtop instruments.
Sample Throughput: The ability to process multiple samples rapidly, which is essential for high-throughput screening or quality control.
Potential Data Table Structure (Illustrative):
Based on typical microfluidic analytical studies of natural products, a data table for this compound research might include the following information:
| Parameter | Value | Method/Device Type | Notes |
| Analyte | This compound | Microfluidic CE | Hypothetical data based on related studies |
| Limit of Detection (LOD) | X ng/mL | Microfluidic HPLC | Based on UV/Fluorescence detection |
| Limit of Quantification | Y ng/mL | Microfluidic CE | |
| Separation Time | Z minutes | Microfluidic HPLC | For a typical sample matrix |
| Sample Volume | < 1 µL | Microfluidic CE | |
| Chip Material | PDMS/Glass | Microfluidic HPLC | Commonly used materials |
| Detection Principle | Fluorescence/UV Absorbance | Microfluidic CE | |
| Recovery Rate | > 90% | Microfluidic HPLC | For spiked samples |
Compound List:
this compound
Khellin
Patulin
Future Directions and Unexplored Research Gaps
Development of Khellinquinone-Based Probes for Biological Target Validation
Chemical probes are indispensable tools in modern biological research, enabling the dissection of complex cellular pathways and the validation of potential drug targets rjeid.comnih.govox.ac.uk. Natural products, with their inherent bioactivity and structural diversity, often serve as excellent starting points for probe development rjeid.comnih.gov. This compound's scaffold presents an opportunity to design and synthesize novel chemical probes.
Future research could focus on chemically modifying this compound to incorporate functionalities such as fluorescent tags, biotinylation handles, or reactive groups. These modifications would allow this compound derivatives to be used in various biochemical assays, affinity pull-down experiments, and imaging studies. Such probes could help identify specific protein targets that this compound interacts with, elucidate its mechanism of action, and validate these targets for therapeutic intervention. For instance, a this compound derivative functionalized with a photoactivatable cross-linker could covalently label its binding partners upon UV irradiation, facilitating target identification nih.gov.
Table 7.1.1: Potential this compound-Based Probes and Their Applications
| This compound Modification | Added Functionality | Intended Application | Expected Outcome |
| This compound scaffold | Fluorescent tag | Cellular imaging, localization studies | Visualize this compound distribution and target engagement in living cells |
| This compound scaffold | Biotin | Affinity pull-down assays, target enrichment | Isolate and identify this compound-binding proteins from complex biological samples |
| This compound scaffold | Alkyne/Azide | Click chemistry for bioconjugation | Attach this compound to various biomolecules or surfaces for targeted studies |
| This compound scaffold | Photoactivatable | Target identification via photoaffinity labeling | Covalently cross-link this compound to its binding partners for subsequent analysis |
Investigation of this compound in Emerging Disease Models (Non-Human)
Khellin (B1673630) and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and potential neuroprotective effects researchgate.net. Quinones, as a class, are known to interact with biological systems, influencing inflammatory responses and exhibiting anticancer properties niscpr.res.in. These inherent activities suggest that this compound could be relevant in studying various disease states, particularly those that are currently active areas of research or represent emerging health challenges.
Future research could explore this compound's effects in non-human models of emerging diseases. This might include models for neurodegenerative disorders (e.g., Alzheimer's, Parkinson's), metabolic syndromes, or specific types of cancer where inflammatory or oxidative stress pathways are implicated. For example, investigating this compound's impact on amyloid-beta aggregation or neuroinflammation in rodent models of Alzheimer's disease, or its effects on cellular metabolism in models of non-alcoholic fatty liver disease, could reveal novel therapeutic avenues. The use of advanced analytical techniques, discussed later, will be crucial for tracking this compound and its metabolites within these complex biological systems.
Table 7.2.1: Potential Disease Models and this compound's Hypothesized Relevance
| Disease Area | Emerging Model System (Non-Human) | Hypothesized Relevance of this compound | Research Focus |
| Neurodegenerative Diseases | Zebrafish models of Parkinson's | Antioxidant, anti-inflammatory, potential neuroprotective effects | Investigate this compound's impact on dopaminergic neuron survival and motor function |
| Metabolic Disorders | C. elegans models of obesity | Modulation of metabolic pathways, potential anti-inflammatory effects | Assess this compound's influence on lipid metabolism and cellular stress responses |
| Oncology | Xenograft models of pancreatic cancer | Anticancer, anti-inflammatory, antioxidant activities | Evaluate this compound's effects on tumor growth, angiogenesis, and immune microenvironment modulation |
| Inflammatory Conditions | Murine models of inflammatory bowel disease | Anti-inflammatory properties, modulation of cytokine production | Study this compound's impact on gut barrier function and immune cell infiltration |
Application of Artificial Intelligence and Machine Learning in this compound Discovery
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery by enabling the analysis of vast datasets and the prediction of molecular properties and biological activities tijer.orgijrti.orgcas.orgnih.gov. These computational approaches offer powerful tools to accelerate the identification and optimization of natural product-based therapeutics, including this compound.
Future research could leverage AI/ML for several purposes related to this compound:
Virtual Screening: AI algorithms can screen large chemical libraries to identify novel this compound analogs with desired biological activities, potentially uncovering compounds with enhanced potency or selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be trained on existing data to predict the biological activity of newly synthesized this compound derivatives based on their chemical structures.
Target Identification: AI can predict potential molecular targets for this compound or its analogs by analyzing its structure and comparing it to known pharmacophores or by integrating multi-omics data.
De Novo Design: Generative AI models can be employed to design novel this compound-inspired molecules from scratch, optimizing for specific therapeutic properties.
Synthesis Pathway Prediction: AI tools can assist in predicting efficient and novel synthetic routes for this compound and its derivatives.
Table 7.3.1: AI/ML Applications in this compound Research
| AI/ML Technique | Application Area | Expected Outcome |
| Deep Learning | Virtual Screening | Identification of novel this compound analogs with predicted anticancer activity |
| Machine Learning (QSAR) | Property Prediction | Prediction of binding affinity to specific enzymes (e.g., EGFR) for synthesized this compound derivatives |
| Natural Language Processing (NLP) | Literature Mining | Extraction of reported biological activities and synthetic methods for this compound analogs |
| Generative Adversarial Networks (GANs) | De Novo Design | Generation of novel this compound scaffolds with optimized ADMET properties |
| Graph Neural Networks | Target Prediction | Identification of potential protein targets based on this compound's chemical structure |
Exploration of Novel Synthetic Pathways for Scalable Production in Research Settings
Efficient and scalable synthesis is paramount for ensuring a consistent supply of this compound and its derivatives for research purposes. While synthetic routes exist researchgate.netacs.orgresearchgate.netgoogle.com, exploring novel pathways could lead to improved yields, reduced costs, and greener methodologies.
Future research could focus on developing more streamlined synthetic strategies. This might involve exploring catalytic approaches, such as transition-metal catalyzed cross-coupling reactions or biocatalysis, to assemble the chromone (B188151) core or introduce specific functional groups more efficiently. The application of flow chemistry could also offer advantages in terms of reaction control, safety, and scalability for producing research quantities. Furthermore, developing diversity-oriented synthesis strategies would enable the rapid generation of libraries of this compound analogs, facilitating structure-activity relationship studies.
Table 7.4.1: Comparative Analysis of Hypothetical Synthetic Pathways for this compound
| Synthetic Approach | Key Features | Potential Yield (Research Scale) | Steps | Scalability for Research | Novelty/Advantage |
| Current Multi-step Synthesis researchgate.netacs.org | Established routes, often involving protection/deprotection steps | Moderate (e.g., 20-30%) | 5-7 | Moderate | Well-documented, but can be time-consuming and reagent-intensive. |
| Hypothetical Catalytic Approach | Utilizes advanced catalysts (e.g., palladium, organocatalysts) for key steps | High (e.g., 60-80%) | 3-5 | High | Reduced reagent use, milder conditions, higher efficiency, potentially greener. |
| Hypothetical Flow Chemistry Route | Continuous processing, precise reaction control | High (e.g., 70-85%) | 3-5 | Very High | Improved safety, reproducibility, and ease of scale-up for research quantities. |
| Hypothetical Biocatalytic Synthesis | Utilizes enzymes for specific transformations | Variable, potentially high | 2-4 | Moderate | High selectivity, environmentally friendly, potential for novel stereochemistry. |
Advanced Analytical Strategies for this compound Profiling in Complex Biological Systems (Non-Human)
Accurately detecting, quantifying, and characterizing this compound and its potential metabolites within complex biological matrices (e.g., cell lysates, tissue homogenates, or biofluids) requires sophisticated analytical techniques niscpr.res.inresearchgate.netresearchgate.net. Future research should focus on developing and applying advanced methods for comprehensive profiling.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for sensitive and selective quantification and metabolite identification niscpr.res.inresearchgate.netresearchgate.netnih.gov. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers enhanced separation power and mass accuracy, crucial for untargeted metabolomics and identifying low-abundance compounds niscpr.res.in. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques and hyphenated LC-NMR, is invaluable for structural elucidation and confirming the identity of this compound and its derivatives or metabolites niscpr.res.inresearchgate.netnih.gov. Advanced data analysis techniques, including chemometrics and multivariate data analysis (MVDA), will be essential for interpreting the complex datasets generated by these methods and for creating comprehensive profiles.
Q & A
Q. What methodologies resolve conflicts between in vitro potency and in vivo efficacy of this compound?
- Answer : Address bioavailability limitations through:
Pharmacokinetic profiling : LC-MS/MS quantification of plasma/tissue concentrations.
Prodrug synthesis : Enhance solubility via esterification or PEGylation.
Nanocarrier systems : Encapsulate this compound in liposomes or polymeric nanoparticles for targeted delivery.
Cross-disciplinary collaboration with pharmacologists and material scientists is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
